7-nitro-1H-quinazolin-4-one
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Overview
Description
7-Nitro-1H-quinazolin-4-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The nitro group at the 7-position of the quinazolinone ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-nitro-1H-quinazolin-4-one typically involves the nitration of quinazolin-4-one derivatives. One common method is the reaction of anthranilic acid with formamide to form quinazolin-4-one, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 7-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 7-Nitro-1H-quinazolin-4-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, potentially forming nitroso or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 7-Amino-1H-quinazolin-4-one.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso-quinazolinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The biological activity of 7-nitro-1H-quinazolin-4-one is primarily attributed to its ability to interact with cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that can bind to and inhibit the function of enzymes or other proteins. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved may vary depending on the specific biological context.
Comparison with Similar Compounds
Quinazolin-4-one: Lacks the nitro group, resulting in different chemical and biological properties.
7-Amino-1H-quinazolin-4-one: Formed by the reduction of 7-nitro-1H-quinazolin-4-one, with distinct reactivity and applications.
6-Nitro-1H-quinazolin-4-one: Another nitro-substituted quinazolinone with different positional isomerism.
Uniqueness: this compound is unique due to the specific positioning of the nitro group, which influences its reactivity and biological activity. This positional specificity can lead to different interactions with biological targets compared to other nitro-substituted quinazolinones.
Properties
IUPAC Name |
7-nitro-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-8-6-2-1-5(11(13)14)3-7(6)9-4-10-8/h1-4H,(H,9,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCJURLBTXOJHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC=NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC=NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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